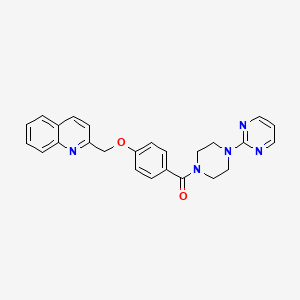
(4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C25H23N5O2 and its molecular weight is 425.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(Pyrimidin-2-yl)piperazin-1-yl)(4-(quinolin-2-ylmethoxy)phenyl)methanone , with the CAS number 546100-66-7, is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H23N5O, with a molecular weight of 409.48 g/mol. The structure features a piperazine ring substituted with pyrimidine and quinoline moieties, which are known for their biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine and quinoline exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cytotoxicity : Research indicates that certain derivatives display higher cytotoxic activity than conventional chemotherapeutics. For example, a related study found that some piperazine derivatives had IC50 values lower than 5 µM against breast cancer cell lines (T-47D) .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway. Compounds have been shown to inhibit VEGFR-2 with IC50 values comparable to established inhibitors like Sorafenib .
- Cell Cycle Arrest : Studies have reported that these compounds induce cell cycle arrest at the S phase, leading to increased apoptosis in cancer cells .
Other Biological Activities
Beyond anticancer properties, there is emerging evidence suggesting additional biological activities:
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory potential, which could be beneficial in treating conditions associated with chronic inflammation.
- Neuropharmacological Effects : The piperazine moiety is often linked to neuropharmacological activity, suggesting potential applications in treating neurological disorders.
Table of Biological Activities
Propiedades
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(quinolin-2-ylmethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c31-24(29-14-16-30(17-15-29)25-26-12-3-13-27-25)20-7-10-22(11-8-20)32-18-21-9-6-19-4-1-2-5-23(19)28-21/h1-13H,14-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMQUOJPVLQXGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)OCC4=NC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













